8-Methylisoquinoline
Overview
Description
8-Methylisoquinoline is a heterocyclic aromatic organic compound, part of the isoquinoline family. It consists of a benzene ring fused to a pyridine ring, with a methyl group attached to the eighth position of the isoquinoline structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Isoquinoline, a structural relative of 8-Methylisoquinoline, is known to interact with various biological targets . .
Mode of Action
Isoquinolines, in general, are known to interact with their targets in a variety of ways, influencing cellular processes . .
Biochemical Pathways
Isoquinolines are known to influence various biochemical pathways , but the specific pathways affected by this compound and their downstream effects are yet to be determined.
Pharmacokinetics
Isoquinolines, in general, are known to have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
Isoquinolines are known to exert various effects at the molecular and cellular levels , but the specific effects of this compound are yet to be elucidated.
Action Environment
Isoquinolines are known to be influenced by various environmental factors , but the specific influences on this compound are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for preparing isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves the selective extraction from coal tar, followed by fractional crystallization of the acid sulfate. This method exploits the basicity differences between isoquinoline and quinoline, allowing for the isolation of isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 7, using reagents like bromine or chlorine under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
8-Methylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential pharmacological properties, including its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline: Shares the same core structure but lacks the methyl group at the eighth position.
Quinoline: Similar structure but with the nitrogen atom located at a different position in the ring system.
Uniqueness: 8-Methylisoquinoline is unique due to the presence of the methyl group at the eighth position, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
8-methylisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZFKBBOGATCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978633 | |
Record name | 8-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-00-2 | |
Record name | 8-Methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62882-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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